Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol
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Overview
Description
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol is a complex organic compound that features both acetic acid and a substituted cyclohexadienol structure. This compound is notable for its unique combination of functional groups, which include a carboxylic acid group and a hydroxyl group attached to a cyclohexadiene ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. Subsequent functionalization steps introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclohexadiene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclohexadiene derivatives.
Scientific Research Applications
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar hydroxyl group but lacks the carboxylic acid group.
Cyclohexanol: Similar cyclohexane ring with a hydroxyl group but lacks the conjugated diene structure.
Benzoic acid: Contains a carboxylic acid group but lacks the hydroxyl group and the cyclohexadiene ring.
Uniqueness
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol is unique due to its combination of functional groups and its conjugated diene structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
38610-77-4 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,6,9,11H,1,5H2,2-3H3;1H3,(H,3,4) |
InChI Key |
GZVPKZPJGMPRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C=C1O)C(=C)C.CC(=O)O |
Origin of Product |
United States |
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